molecular formula C2H2Cl2F2 B1293416 1,1-Dichloro-2,2-difluoroethane CAS No. 471-43-2

1,1-Dichloro-2,2-difluoroethane

Cat. No.: B1293416
CAS No.: 471-43-2
M. Wt: 134.94 g/mol
InChI Key: VLIDBBNDBSNADN-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-difluoroethane is a chemical compound with the molecular formula C₂H₂Cl₂F₂. It is a colorless liquid that is primarily used as a refrigerant and solvent. This compound is known for its low boiling point, which makes it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2-difluoroethane can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane. This process involves the use of zero-valent zinc as a reducing agent in the presence of solvents such as methanol, dimethyl formamide, or ethanol at elevated temperatures (around 80°C) . Another method involves the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using sodium hydroxide or potassium hydroxide in aqueous methanol .

Industrial Production Methods

On an industrial scale, this compound is produced by the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc in methanol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-difluoroethane undergoes various chemical reactions, including:

    Reduction: It can be reduced to form 1-chloro-2,2-difluoroethylene.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Zero-valent zinc in methanol or ethanol at elevated temperatures.

    Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous methanol.

Major Products Formed

Scientific Research Applications

1,1-Dichloro-2,2-difluoroethane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-difluoroethane involves its interaction with various molecular targets. In reduction reactions, the compound undergoes dechlorination facilitated by zinc, leading to the formation of difluoroethylene derivatives. The pathways involved include the cleavage of carbon-chlorine bonds and the formation of carbon-fluorine bonds .

Comparison with Similar Compounds

1,1-Dichloro-2,2-difluoroethane is unique due to its specific combination of chlorine and fluorine atoms. Similar compounds include:

These compounds share similar properties but differ in their chemical behavior and applications due to the variations in their molecular structures.

Properties

IUPAC Name

1,1-dichloro-2,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIDBBNDBSNADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073190
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-43-2
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of 1,1-Dichloro-2,2-difluoroethane influence its conformational preferences in different solvents?

A1: this compound exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around the C-C bond []. The research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the compound's behavior in various solvents. By analyzing solvent-dependent changes in coupling constants and comparing them to calculated solvation energies, the researchers determined the energy differences between the gauche and trans rotamers in both liquid and vapor phases []. This information helps understand how solvent interactions influence the preferred conformation of this compound.

Q2: Can you provide an example of how researchers identify and differentiate isomers of halogenated ethanes like this compound?

A2: The research highlights the use of high-resolution NMR spectroscopy to distinguish between isomers. Specifically, they used 19F NMR to analyze a mixture of meso and dl isomers of 1,2-dichloro-1,2-difluoroethane in L-bornyl acetate []. The different isomers exhibit distinct splitting patterns in the NMR spectrum due to differences in the magnetic environments of the fluorine atoms. In this case, the researchers observed a unique characteristic: the meso isomer displayed an apparent AA'XX' spectrum at 56.4 MHz but an ABXX' spectrum at 94.1 MHz, indicating the fluorine atoms become anisochronous (magnetically different) in that specific solvent []. This example demonstrates the power of NMR spectroscopy for identifying and characterizing isomers based on their unique spectral features.

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